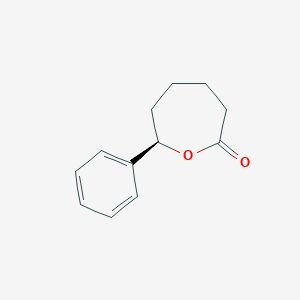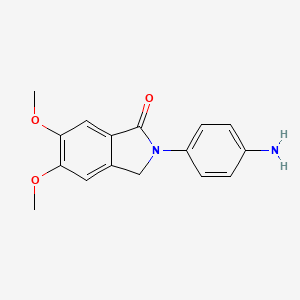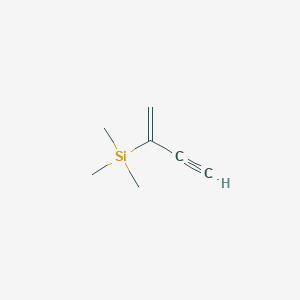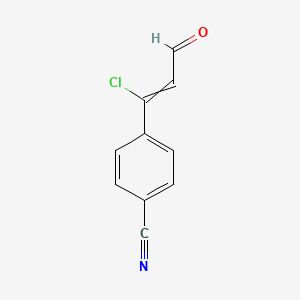![molecular formula C19H21NO4 B12553392 Benzoic acid, 2-[(2,3-dimethylphenyl)amino]-, 2-(acetyloxy)ethyl ester CAS No. 194607-87-9](/img/structure/B12553392.png)
Benzoic acid, 2-[(2,3-dimethylphenyl)amino]-, 2-(acetyloxy)ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 2-[(2,3-dimethylphenyl)amino]-, 2-(acetyloxy)ethyl ester is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzoic acid moiety linked to a 2,3-dimethylphenyl group through an amino linkage, and an acetyloxyethyl ester group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[(2,3-dimethylphenyl)amino]-, 2-(acetyloxy)ethyl ester typically involves multiple steps. One common method starts with the preparation of the intermediate compound, benzoic acid, 2-[(2,3-dimethylphenyl)amino]-, which is then esterified with 2-(acetyloxy)ethanol under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs large-scale esterification processes, utilizing catalysts to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 2-[(2,3-dimethylphenyl)amino]-, 2-(acetyloxy)ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
Benzoic acid, 2-[(2,3-dimethylphenyl)amino]-, 2-(acetyloxy)ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory conditions.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals
Mecanismo De Acción
The mechanism of action of benzoic acid, 2-[(2,3-dimethylphenyl)amino]-, 2-(acetyloxy)ethyl ester involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity, altering cellular signaling pathways, and interacting with cellular receptors. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- Benzoic acid, 2-[(2,3-dimethylphenyl)amino]-, methyl ester
- Mefenamic acid (2-[(2,3-Dimethylphenyl)amino]benzoic acid)
Uniqueness
Benzoic acid, 2-[(2,3-dimethylphenyl)amino]-, 2-(acetyloxy)ethyl ester is unique due to its specific ester group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it particularly valuable in certain applications where these properties are advantageous .
Propiedades
Número CAS |
194607-87-9 |
|---|---|
Fórmula molecular |
C19H21NO4 |
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
2-acetyloxyethyl 2-(2,3-dimethylanilino)benzoate |
InChI |
InChI=1S/C19H21NO4/c1-13-7-6-10-17(14(13)2)20-18-9-5-4-8-16(18)19(22)24-12-11-23-15(3)21/h4-10,20H,11-12H2,1-3H3 |
Clave InChI |
QTFUQOXVWMSTCL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)OCCOC(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[(4-Methoxyphenyl)carbamoyl]amino}benzene-1-sulfonamide](/img/structure/B12553313.png)



![[2-[[4-[(2-Amino-4-oxo-1,3-thiazol-5-yl)methyl]phenoxy]methyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-yl] acetate](/img/structure/B12553345.png)


![1H-Cyclopropa[b]naphthalene, 3,6-dimethoxy-](/img/structure/B12553360.png)

![4-[(Trichloromethyl)sulfanyl]benzonitrile](/img/structure/B12553364.png)




